1-(3-Cyclopentyloxyphenyl)butylamine
CAS No.:
Cat. No.: VC17478173
Molecular Formula: C15H23NO
Molecular Weight: 233.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23NO |
|---|---|
| Molecular Weight | 233.35 g/mol |
| IUPAC Name | 1-(3-cyclopentyloxyphenyl)butan-1-amine |
| Standard InChI | InChI=1S/C15H23NO/c1-2-6-15(16)12-7-5-10-14(11-12)17-13-8-3-4-9-13/h5,7,10-11,13,15H,2-4,6,8-9,16H2,1H3 |
| Standard InChI Key | WSYBKEWEAYCHGZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(C1=CC(=CC=C1)OC2CCCC2)N |
Introduction
1-(3-Cyclopentyloxyphenyl)butylamine is a chemical compound with the molecular formula C₁₅H₂₃NO. This compound is classified as an organic amine, featuring a cyclopentyl group attached to a phenyl ring via an ether linkage, which is further connected to a butylamine chain. The compound's structure suggests potential applications in various chemical and pharmaceutical contexts due to its unique functional groups.
Synthesis and Preparation
The synthesis of 1-(3-Cyclopentyloxyphenyl)butylamine typically involves multi-step organic reactions. These may include the formation of the cyclopentyl ether moiety followed by the introduction of the butylamine chain. Detailed synthesis protocols are not widely available in the literature, but standard organic chemistry techniques such as nucleophilic substitution and reductive amination could be employed.
Potential Applications
While specific applications of 1-(3-Cyclopentyloxyphenyl)butylamine are not extensively documented, compounds with similar structures are often explored for their biological activity, including potential roles in pharmaceuticals or as intermediates in organic synthesis. The presence of both an amine group and an ether linkage provides opportunities for further chemical modification, which could be useful in drug discovery or materials science.
Future Directions:
-
Investigate the compound's solubility and stability under different conditions.
-
Explore its potential biological activities through in vitro and in vivo studies.
-
Develop efficient synthesis protocols for large-scale production.
Given the current lack of specific research findings on 1-(3-Cyclopentyloxyphenyl)butylamine, future studies should focus on its chemical properties, biological activity, and potential applications in pharmaceuticals or materials science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume